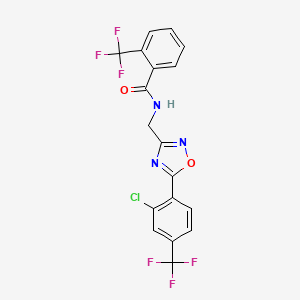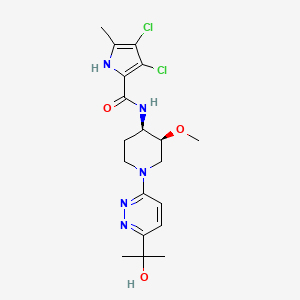
Antibacterial agent 169
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 169 is a pyrrolamide-type compound known for its potent antibacterial activity. It functions as a GyrB/ParE inhibitor, targeting bacterial enzymes such as gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and cell division . This compound has shown significant efficacy against drug-resistant bacterial strains, making it a promising candidate in the fight against antibiotic resistance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 169 involves multiple steps, starting with the preparation of the pyrrolamide core. The key steps include:
Formation of the pyrrolamide ring: This is typically achieved through a cyclization reaction involving a suitable amine and an acid chloride.
Functionalization: The pyrrolamide core is then functionalized with various substituents to enhance its antibacterial properties. This may involve reactions such as halogenation, alkylation, and acylation under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yield.
化学反应分析
Types of Reactions: Antibacterial agent 169 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrrolamide ring, potentially altering its antibacterial activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain substituents, impacting the compound’s stability and efficacy.
Substitution: Common substitution reactions involve replacing hydrogen atoms with halogens or other functional groups to enhance antibacterial properties.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of the pyrrolamide core, each with potentially different antibacterial activities and properties .
科学研究应用
Antibacterial agent 169 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of GyrB/ParE inhibition and to develop new antibacterial agents.
Biology: Employed in studies to understand bacterial DNA replication and cell division processes.
Medicine: Investigated for its potential use in treating infections caused by drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).
作用机制
Antibacterial agent 169 exerts its effects by inhibiting the bacterial enzymes gyrase and topoisomerase IV. These enzymes are essential for the supercoiling and relaxation of bacterial DNA, processes critical for DNA replication and cell division. By binding to the GyrB and ParE subunits of these enzymes, this compound prevents the proper functioning of these enzymes, leading to the inhibition of bacterial growth and replication .
相似化合物的比较
Fluoroquinolones: Such as ciprofloxacin and levofloxacin, which also target bacterial gyrase and topoisomerase IV.
Aminocoumarins: Such as novobiocin, which inhibit bacterial gyrase by a different mechanism.
Uniqueness: Antibacterial agent 169 is unique due to its pyrrolamide structure, which provides a different mode of binding and inhibition compared to fluoroquinolones and aminocoumarins. This unique structure allows it to overcome some forms of resistance that affect other classes of antibacterial agents .
属性
分子式 |
C19H25Cl2N5O3 |
|---|---|
分子量 |
442.3 g/mol |
IUPAC 名称 |
3,4-dichloro-N-[(3S,4R)-1-[6-(2-hydroxypropan-2-yl)pyridazin-3-yl]-3-methoxypiperidin-4-yl]-5-methyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C19H25Cl2N5O3/c1-10-15(20)16(21)17(22-10)18(27)23-11-7-8-26(9-12(11)29-4)14-6-5-13(24-25-14)19(2,3)28/h5-6,11-12,22,28H,7-9H2,1-4H3,(H,23,27)/t11-,12+/m1/s1 |
InChI 键 |
IHPUSMIRNYFREH-NEPJUHHUSA-N |
手性 SMILES |
CC1=C(C(=C(N1)C(=O)N[C@@H]2CCN(C[C@@H]2OC)C3=NN=C(C=C3)C(C)(C)O)Cl)Cl |
规范 SMILES |
CC1=C(C(=C(N1)C(=O)NC2CCN(CC2OC)C3=NN=C(C=C3)C(C)(C)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


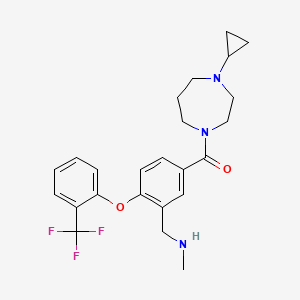
![dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12365125.png)
![D-Proline, 1-[(2,4,6-trimethylphenyl)sulfonyl]-](/img/structure/B12365128.png)
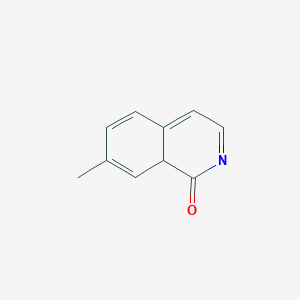
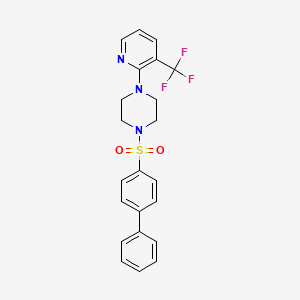
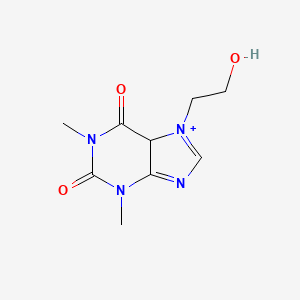
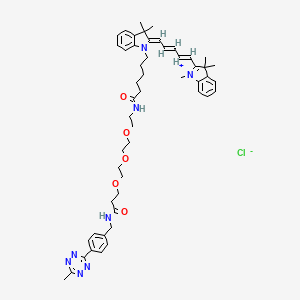


![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B12365168.png)
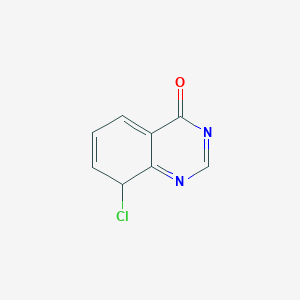
![(2S)-2-[(6aR,10aR)-3-hydroxy-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-2-yl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12365192.png)
![ethyl 4-oxo-3H-pyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12365195.png)
